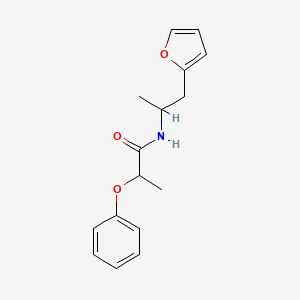

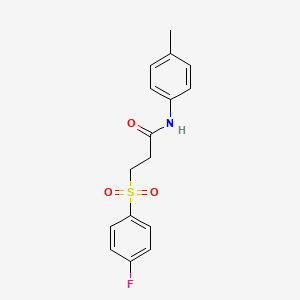

N-(1-(furan-2-yl)propan-2-yl)-2-phenoxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(furan-2-yl)propan-2-yl)-2-phenoxypropanamide” is a complex organic compound that contains a furan ring, a phenoxy group, and a propanamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenoxy refers to the functional group derived from phenol (an aromatic compound), characterized by an oxygen atom attached to a phenyl group. Propanamide is a simple amide derived from propanoic acid.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, the propanamide group, and the phenoxy group. The exact structure would depend on the positions of these groups in the molecule. Techniques like FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods are often used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has focused on the synthesis and characterization of furan derivatives, showcasing their potential in various scientific applications. For instance, the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives exhibited good antibacterial and antifungal activities, highlighting the pharmaceutical potential of these compounds (Loganathan Velupillai et al., 2015). Additionally, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions demonstrated the chemical versatility of furan derivatives in creating complex molecules (А. Aleksandrov et al., 2017).

Biological Applications

Furan derivatives have been explored for their biological applications. A study on the complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan (an analogue of berenil) revealed its enhanced DNA-binding affinity, suggesting its potential in developing new therapeutic agents (C. Laughton et al., 1995). Furthermore, phenothiazine derivatives with furan as a conjugated linker were used in dye-sensitized solar cells, showing improved solar energy-to-electricity conversion efficiency, indicating their utility in energy conversion technologies (Se Hun Kim et al., 2011).

Material Science and Chemistry

The role of furan derivatives extends into materials science and advanced chemistry applications. Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides are being investigated as sustainable alternatives to polyphthalamides, demonstrating the potential of furan derivatives in producing high-performance, environmentally friendly materials (Yi Jiang et al., 2015).

Wirkmechanismus

Furan derivatives

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known to have various biological activities and are important precursors for the production of pharmaceutical medicines and natural products .

Phenoxy compounds

The compound also contains a phenoxy group, which is a phenol ether. Phenoxy compounds are often used in the production of herbicides, and some have been studied for their antimicrobial activity .

Propanamides

The compound is a type of propanamide, which is an amide derived from propanoic acid. Some propanamides have been studied for their potential as therapeutic agents .

Biochemical pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been used in the synthesis of antibiotics, anticancer drugs, and other pharmaceuticals .

Molecular and cellular effects

The molecular and cellular effects of a compound depend on its mechanism of action, which is often determined through experimental studies. Without such studies on this specific compound, it’s difficult to predict its effects .

Eigenschaften

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-12(11-15-9-6-10-19-15)17-16(18)13(2)20-14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCOVWCJAGFBCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C(C)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2602050.png)

![2-(N-methylmethylsulfonamido)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2602055.png)

![3-(2-chloro-4-fluorobenzyl)-1-methyl-7-pyridin-3-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602056.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2602061.png)

![5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2602062.png)

![1-(7-Ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2602072.png)

![6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602073.png)